Enramycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Antimicrobial Activity Studies:

Enramycin B's primary research application lies in studying its antimicrobial properties. Researchers have investigated its efficacy against various gram-positive bacteria, including Staphylococcus aureus (). Studies have explored its potential as a treatment option for infections caused by these bacteria.

Investigation of Bacterial Microflora:

Enramycin B has been used in research to study its impact on the gut microbiome of animals. Studies like the one by Pedroso et al. (2006) examined how Enramycin B in chicken feed affects the composition of intestinal bacterial communities, potentially influencing growth performance ().

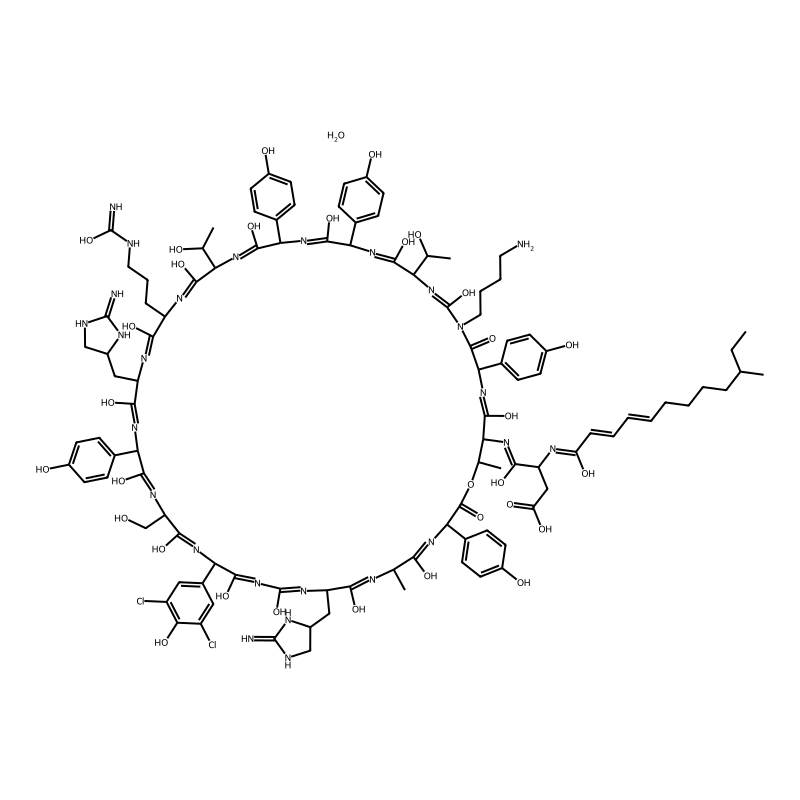

Enramycin, also known as enduracidin, is a polypeptide antibiotic produced by the bacterium Streptomyces fungicidus. It is primarily recognized for its potent antibacterial activity against Gram-positive bacteria, including strains resistant to other antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium perfringens . Enramycin is characterized by a complex structure consisting of multiple amino acids and a unique disaccharide moiety, which contributes to its biological activity and stability .

Enramycin B exerts its antibacterial effect by inhibiting the enzyme MurG, which plays a crucial role in bacterial cell wall synthesis []. MurG catalyzes the final step in peptidoglycan formation, a key component of the bacterial cell wall. By inhibiting MurG, Enramycin B disrupts cell wall integrity, leading to cell death in susceptible bacteria [].

- Oxidation: This reaction can modify the compound to enhance its antibacterial properties.

- Reduction: Similar to oxidation, reduction processes may be employed to create derivatives with improved efficacy.

- Substitution: Substituting certain functional groups can lead to new derivatives that may exhibit different biological activities .

These reactions are essential for developing derivatives that can potentially overcome bacterial resistance mechanisms.

The primary mechanism of action of enramycin involves the inhibition of the enzyme MurG, which is crucial in the biosynthesis of peptidoglycan in bacterial cell walls. By inhibiting this enzyme, enramycin disrupts the integrity of the bacterial cell wall, leading to cell lysis and death . Enramycin shows a broad spectrum of activity against various Gram-positive bacteria and has been utilized in clinical microbiological susceptibility testing .

Spectrum of Activity- Effective against Gram-positive bacteria.

- Particularly potent against MRSA and Clostridium perfringens.

- Rarely exhibits resistance or cross-resistance with existing antibiotics .

The synthesis of enramycin can be achieved through a convergent approach involving two main fragments:

- Heptapeptide Fragment: Synthesized using solid-phase peptide synthesis techniques.

- Tetrahydrofuran-Containing Disaccharide Fragment: Prepared using solution-phase methods.

These fragments are coupled through standard peptide coupling techniques, followed by deprotection and purification processes . The starting materials for synthesis include various amino acids and reagents such as diisopropylethylamine and N,N'-dicyclohexylcarbodiimide.

Enramycin has several applications in both clinical and agricultural settings:

- Clinical Use: Employed as an antibiotic in treating infections caused by Gram-positive bacteria. It is also used in antimicrobial susceptibility testing to guide treatment options.

- Agricultural Use: Commonly used as a feed additive in livestock (e.g., pigs and chickens) to promote growth and prevent infections .

Research has indicated that enramycin interacts primarily with Gram-positive bacteria through its action on the MurG enzyme. Studies have shown that it does not exhibit significant cross-resistance with other antibiotics, making it a valuable option in treating resistant infections . Further interaction studies are necessary to explore its potential effects on human microbiota and any possible adverse interactions with other medications.

Enramycin shares structural and functional similarities with several other polypeptide antibiotics. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Ramoplanin | Polypeptide | Inhibits peptidoglycan synthesis | Effective against multi-drug resistant strains |

| Bacitracin | Peptide | Inhibits cell wall synthesis | Primarily used topically due to nephrotoxicity |

| Vancomycin | Glycopeptide | Inhibits peptidoglycan synthesis | Effective against serious infections but resistance is rising |

| Teicoplanin | Glycopeptide | Inhibits cell wall synthesis | Longer half-life than vancomycin |

Enramycin's unique mechanism targeting MurG distinguishes it from these compounds, offering an alternative treatment strategy particularly effective against resistant strains .

Nonribosomal Peptide Synthetase Cluster Architecture

Enramycin biosynthesis relies on a sophisticated nonribosomal peptide synthetase system encoded within an 84 kilobase gene cluster from Streptomyces fungicidicus ATCC 21013 [10] [36]. The biosynthetic machinery encompasses 25 open reading frames organized within a 116 kilobase genetic locus that has been fully sequenced and characterized [10] [36]. This comprehensive gene cluster represents one of the most extensively studied lipodepsipeptide antibiotic biosynthetic systems, providing critical insights into the assembly mechanisms of complex peptide natural products [10].

The nonribosomal peptide synthetase cluster demonstrates the characteristic modular organization typical of these biosynthetic systems, where each module is responsible for incorporating a specific amino acid into the growing peptide chain [10] [31]. The enramycin biosynthetic gene cluster contains genes directing lipid modification and activation, formation of non-proteinogenic amino acids including 4-hydroxyphenylglycine and enduracididine, as well as genes involved in regulation of antibiotic biosynthesis and export [10] [36].

Modular Organization of endA-D Genes

The enramycin peptide backbone assembly is accomplished through four distinct peptide synthetases designated EndA, EndB, EndC, and EndD, which collectively assemble the 17-residue enramycin peptide structure [10] [31]. These four nonribosomal peptide synthetases encode two-, seven-, eight-, and one-module systems respectively, demonstrating a hierarchical organization that follows the collinearity principle characteristic of nonribosomal peptide synthetase systems [10] [36].

EndA represents the smallest of the four synthetases with its two-module architecture serving as the initiation system for peptide assembly [31]. The first module of EndA contains a condensation domain similar to those found in other lipopeptide systems, specifically designed for coupling an acyl group to the starting amino acid [10] [36]. This condensation domain represents a critical structural feature that distinguishes lipopeptide biosynthetic systems from simple peptide assembly lines [10].

EndB encompasses seven modules within its structure, representing the largest single synthetase component in terms of module number [10] [31]. The organization of EndB modules follows sequential amino acid incorporation patterns, with each module containing the characteristic adenylation, thiolation, and condensation domains required for substrate recognition, activation, and peptide bond formation [10] [40]. A particularly notable feature of EndB is the sixth module corresponding to Threonine8, which lacks an adenylation domain and is presumed to be loaded in trans by the single module protein EndD [10] [36].

EndC contains eight modules organized in a sequential fashion for continued peptide chain elongation [10] [31]. This synthetase represents the largest component of the enramycin biosynthetic machinery and has been successfully targeted for genetic engineering approaches using CRISPR-Cas9 technology to modify substrate specificity [31]. The modular architecture of EndC demonstrates the sophisticated organization required for incorporating multiple non-proteinogenic amino acids into the growing peptide chain [31].

EndD functions as a single-module protein that serves a specialized trans-loading function for the sixth module of EndB [10] [36]. This unique arrangement represents an example of the flexibility inherent in nonribosomal peptide synthetase systems, where discrete proteins can complement missing domains in larger synthetase complexes [10]. The EndD protein specifically provides the adenylation activity required for Threonine8 incorporation, demonstrating the modular nature of these biosynthetic systems [10] [36].

| Synthetase | Module Number | Specific Function | Notable Features |

|---|---|---|---|

| EndA | 2 modules | Initiation and acyl coupling | Contains lipopeptide-specific condensation domain [10] |

| EndB | 7 modules | Core peptide assembly | Module 6 lacks adenylation domain [10] [36] |

| EndC | 8 modules | Extended chain assembly | Largest synthetase component [10] [31] |

| EndD | 1 module | Trans-loading function | Complements EndB module 6 [10] [36] |

Citrulline and Enduracididine Incorporation Mechanisms

The incorporation of citrulline and enduracididine into the enramycin peptide structure requires specialized recognition and activation mechanisms within the nonribosomal peptide synthetase system [10] [36]. These non-proteinogenic amino acids represent critical structural elements that contribute to the antibiotic activity and stability of the final enramycin molecule [12].

Citrulline incorporation occurs through dedicated modules within the nonribosomal peptide synthetase system that possess specific adenylation domains capable of recognizing and activating this non-standard amino acid [10] [36]. The adenylation domain responsible for citrulline recognition contains specialized substrate-binding pockets that accommodate the unique structural features of citrulline, including its terminal ureido group [11]. Recent advances in understanding citrulline incorporation mechanisms have revealed that specific tRNA synthetase-tRNA pairs can be engineered to incorporate citrulline in response to nonsense codons, providing insights into the natural recognition mechanisms [11] [13].

Enduracididine incorporation represents a particularly sophisticated mechanism given the rare occurrence of this amino acid in natural systems [12]. Enduracididine appears principally in peptide antibiotics such as enramycin and teixobactin, where it functions as a cyclic analogue of arginine [12]. The biosynthetic machinery for enduracididine formation involves specialized enzymes that modify arginine precursors through cyclization reactions that create the characteristic ring structure [12].

The adenylation domains responsible for enduracididine recognition demonstrate remarkable substrate specificity, distinguishing between the cyclic enduracididine structure and its linear arginine precursor [10] [36]. This specificity is achieved through precise positioning of active site residues that complement the geometric constraints imposed by the enduracididine ring system [12]. The incorporation mechanism involves both recognition of the modified amino acid and coordination with downstream condensation domains to ensure proper peptide bond formation [10].

Precursor Biosynthesis and Modification

4-Hydroxyphenylglycine Dichlorination Pathways

The formation of 3,5-dichloro-4-hydroxyphenylglycine represents a critical biosynthetic transformation in enramycin production, requiring specialized enzymatic machinery for halogenation of aromatic amino acid precursors [10] [36]. This dichlorination process involves sequential halogenation reactions that install chlorine substituents at specific positions on the 4-hydroxyphenylglycine scaffold [2].

The dichlorination pathway begins with 4-hydroxyphenylglycine as the initial substrate, which undergoes regioselective chlorination at the 3 and 5 positions relative to the hydroxyl group [10] [36]. This transformation requires halogenase enzymes that demonstrate remarkable regioselectivity, ensuring that chlorination occurs only at the desired aromatic positions [2]. The halogenation mechanism involves the formation of hypochlorous acid or related chlorinating species that react with the activated aromatic ring [2].

The enzymatic machinery responsible for 4-hydroxyphenylglycine dichlorination includes specialized halogenases that are encoded within the enramycin biosynthetic gene cluster [10] [36]. These enzymes utilize molecular oxygen and chloride ions as substrates, along with reducing equivalents provided by NADH or NADPH cofactors [2]. The halogenation reactions occur through electrophilic aromatic substitution mechanisms that require precise control of reaction conditions to achieve the desired regioselectivity [2].

Sequence analysis of the enramycin gene cluster has identified homologues of halogenation enzymes similar to those found in other halogenated natural product biosynthetic pathways [10] [36]. These enzymes share structural features with other aromatic halogenases, including conserved binding sites for cofactors and substrate recognition elements [2]. The presence of multiple halogenase genes suggests the possibility of sequential halogenation reactions that build up the dichlorinated product through stepwise chlorine incorporation [2].

Lipid Tail Activation and Acylation Processes

The lipid tail component of enramycin requires specialized activation and acylation processes that prepare fatty acid precursors for incorporation into the peptide structure [10] [36]. These processes involve the conversion of fatty acid substrates into activated acyl-CoA derivatives that can be recognized and utilized by the nonribosomal peptide synthetase machinery [30].

Lipid tail activation begins with the selection and modification of appropriate fatty acid precursors that will form the lipophilic component of the enramycin molecule [2] [10]. The activation process involves acyl-CoA synthetase enzymes that catalyze the formation of high-energy thioester bonds between fatty acids and coenzyme A [30]. This activation step is essential for subsequent incorporation of the lipid component into the growing peptide chain [30].

The acylation process involves the transfer of activated fatty acid moieties to the appropriate acceptor sites within the nonribosomal peptide synthetase system [10] [30]. This transfer occurs through condensation domain-mediated reactions that couple the activated fatty acid to the amino terminus of the peptide chain [10] [36]. The condensation domain responsible for this reaction demonstrates specificity for both the fatty acid substrate and the amino acid acceptor [10].

Fatty acid modification enzymes within the enramycin biosynthetic pathway may include desaturases, hydroxylases, and methyltransferases that introduce structural diversity into the lipid component [2] [10]. These modifications can affect the physical properties of the final antibiotic, including membrane partitioning behavior and biological activity [2]. The precise coordination of lipid activation and modification reactions ensures that the appropriate lipid component is available for incorporation at the correct stage of peptide assembly [10] [30].

Regulatory Systems Governing Production

Gamma-Butyrolactone-Mediated Quorum Sensing

Gamma-butyrolactone signaling molecules serve as critical regulators of secondary metabolite production in Streptomyces species, including the regulation of enramycin biosynthesis [18] [20] [37]. These small signaling molecules accumulate extracellularly during bacterial growth and function as autoinducers in quorum sensing systems that coordinate population-density-dependent gene expression [18] [20].

The gamma-butyrolactone regulatory system in Streptomyces species involves the production of 2,3-disubstituted gamma-butyrolactone molecules that share structural similarity with acyl homoserine lactones used by Gram-negative bacteria [20] [37]. These molecules are synthesized by specific gamma-butyrolactone synthase enzymes and recognized by cognate gamma-butyrolactone receptor proteins that function as transcriptional regulators [18] [37].

Gamma-butyrolactone receptors play a central role in coordinating antibiotic biosynthesis by binding to and responding to gamma-butyrolactone signals [18] [21]. These receptors demonstrate dual functionality, serving both as signal detection proteins and as DNA-binding transcriptional regulators [21]. In the absence of gamma-butyrolactone ligands, these receptors typically function as transcriptional repressors, binding to operator sequences and blocking gene expression [18] [20].

The binding of gamma-butyrolactone molecules to their cognate receptors induces conformational changes that reduce DNA-binding affinity, leading to derepression of target genes [18] [20]. This mechanism allows for population-density-dependent activation of secondary metabolite biosynthesis, ensuring that antibiotic production occurs under appropriate growth conditions [20] [37]. The gamma-butyrolactone signaling system represents a sophisticated regulatory mechanism that integrates environmental sensing with metabolic control [18] [37].

| Component | Function | Mechanism | Target Genes |

|---|---|---|---|

| Gamma-butyrolactone synthase | Signal production | Autoinducer biosynthesis | Not applicable [18] [37] |

| Gamma-butyrolactone receptor | Signal detection | DNA-binding regulation | Secondary metabolite clusters [18] [20] |

| Gamma-butyrolactone molecule | Signaling | Receptor binding | Not applicable [18] [20] |

SARP Family Transcription Factors (SgvR2/R3)

SARP family transcription factors represent a specialized class of regulatory proteins that control secondary metabolite biosynthesis in Streptomyces species through direct DNA-binding mechanisms [34] [36]. These regulators are characterized by their modular domain architecture, which typically includes DNA-binding domains and transcriptional activation regions [34].

The enramycin biosynthetic gene cluster contains SARP family regulatory genes that function as positive activators of antibiotic production [29] [34]. These regulators demonstrate pathway-specific activity, directly controlling the transcription of genes within the enramycin biosynthetic cluster while having minimal effects on other metabolic pathways [34]. The SARP family regulators encoded within the enramycin cluster include proteins designated as pathway-specific activators that respond to physiological and environmental signals [29] [34].

SARP family transcription factors bind to specific operator sequences located in the promoter regions of target genes within secondary metabolite biosynthetic clusters [34]. These binding sites typically consist of heptameric direct repeats separated by specific nucleotide spacers, forming recognition elements that are conserved across different SARP-regulated pathways [34]. The binding of SARP regulators to these operator sequences leads to transcriptional activation through recruitment of RNA polymerase and associated transcription factors [34].

The regulatory activity of SARP family transcription factors can be modulated by various environmental and physiological signals, including nutrient availability, growth phase, and stress conditions [34]. Some SARP regulators demonstrate hierarchical organization, where one SARP protein controls the expression of another SARP regulator, creating regulatory cascades that provide fine-tuned control over secondary metabolite production [34]. This hierarchical regulation allows for integration of multiple signals and provides robust control over antibiotic biosynthesis timing and magnitude [34].

Enramycin exhibits its antibacterial activity through a highly specific mechanism that targets essential components of bacterial cell wall biosynthesis in Gram-positive bacteria. The primary molecular target has been identified as the peptidoglycan synthesis pathway, where enramycin functions as a potent inhibitor of both the transferase enzyme MurG and transglycosylase activities [1] [2]. This dual inhibitory mechanism represents a sophisticated approach to disrupting bacterial cell wall integrity, ultimately leading to cell lysis and bacterial death.

The binding kinetics of enramycin demonstrate remarkable specificity for peptidoglycan precursors, particularly Lipid I and Lipid II intermediates [2] [3]. These lipid-linked precursors serve as critical substrates in the peptidoglycan biosynthesis pathway, making them attractive targets for antimicrobial intervention. Research has established that enramycin binding follows a non-competitive inhibition pattern with respect to UDP-N-acetylglucosamine (UDP-GlcNAc), suggesting that the antibiotic does not directly compete with the natural substrate at the enzyme active site but rather affects enzyme function through allosteric mechanisms [4] [5].

The molecular recognition process involves specific interactions between enramycin and the peptidoglycan precursor molecules, with binding affinities that have been characterized using various biochemical approaches. Studies utilizing scintillation proximity assays have demonstrated that enramycin effectively inhibits MurG activity with IC₅₀ values comparable to other cell wall synthesis inhibitors, ranging from 10-48 μM depending on experimental conditions [4] [5]. These binding kinetics studies have revealed that enramycin action is both rapid and sustained, with inhibitory effects observable within minutes of exposure.

MurG Transglycosylase Inhibition Dynamics

The inhibition of MurG transglycosylase by enramycin represents a critical mechanism in its antibacterial action. MurG catalyzes the final step of lipid II biosynthesis, specifically the transfer of UDP-N-acetylglucosamine to the muramyl pentapeptide-undecaprenol intermediate (Lipid I) to form the complete peptidoglycan precursor Lipid II [1] [6]. This enzymatic reaction is essential for peptidoglycan synthesis, as Lipid II serves as the immediate substrate for transglycosylation and transpeptidation reactions that create the bacterial cell wall mesh.

Mechanistic studies have demonstrated that enramycin inhibits MurG through direct binding to Lipid I substrates, preventing their utilization by the transferase enzyme [2] [3]. This substrate sequestration mechanism effectively blocks the formation of Lipid II, creating a bottleneck in peptidoglycan synthesis that compromises cell wall integrity. The inhibition dynamics follow pseudo-first-order kinetics, with rapid initial binding followed by slower dissociation rates that contribute to the sustained antibacterial effect.

The specificity of enramycin for MurG-mediated reactions has been confirmed through comparative studies with other peptidoglycan synthesis inhibitors. Unlike β-lactam antibiotics that target transpeptidation reactions, or glycopeptides that bind to peptide termini, enramycin specifically disrupts the glycosyltransferase component of cell wall synthesis [7] [5]. This unique mechanism of action contributes to its effectiveness against antibiotic-resistant bacteria, as it targets a different step in peptidoglycan biosynthesis than most conventional antibiotics.

| Parameter | Value/Description |

|---|---|

| Target Enzyme | UDP-N-acetylglucosamine:N-acetylmuramyl-(pentapeptide) pyrophosphoryl-undecaprenol N-acetylglucosamine transferase (MurG) |

| Mechanism of Action | Competitive inhibition of transglycosylase activity |

| Binding Site | Binds to peptidoglycan precursors (Lipid I and Lipid II) |

| IC₅₀ (Literature Range) | 10-48 μM (vancomycin comparison) |

| Inhibition Type | Non-competitive with respect to UDP-GlcNAc |

| Effect on Lipid I | Direct binding prevents MurG substrate utilization |

| Effect on Lipid II | Prevents transglycosylation by transglycosylases |

Lipid II Interaction Studies via Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy has emerged as a powerful tool for characterizing the molecular interactions between enramycin and Lipid II, providing detailed insights into the binding interface and conformational changes that occur upon complex formation [8] [9]. These NMR studies have revealed that enramycin binding to Lipid II involves multiple contact points, including both the peptide and carbohydrate moieties of the precursor molecule.

Solid-state NMR investigations have demonstrated that enramycin-Lipid II complexes exhibit characteristic chemical shift perturbations that reflect specific intermolecular interactions [10] [11]. The ¹⁵N and ¹H NMR spectra of labeled enramycin show distinct changes upon Lipid II binding, particularly in regions corresponding to amino acid residues involved in hydrogen bonding and electrostatic interactions. These spectroscopic signatures provide direct evidence for the formation of stable antibiotic-substrate complexes that effectively sequester Lipid II from participating in peptidoglycan synthesis.

Dynamic NMR studies have also revealed important information about the kinetics of enramycin-Lipid II association and dissociation [12] [13]. Two-dimensional correlation spectroscopy (COSY) experiments indicate that complex formation occurs through a multi-step process involving initial electrostatic attraction followed by conformational adjustments that optimize binding interactions. The residence time of enramycin on Lipid II, as measured by exchange spectroscopy, correlates well with the sustained antibacterial activity observed in biological assays.

The use of membrane-mimetic environments in NMR studies, particularly dodecylphosphocholine (DPC) micelles, has provided valuable insights into how membrane association affects enramycin-Lipid II interactions [9] [10]. These studies show that the membrane environment enhances the stability of antibiotic-substrate complexes, likely through hydrophobic interactions that anchor the complex at the membrane interface where peptidoglycan synthesis occurs. The conformational flexibility of enramycin, as revealed by variable-temperature NMR experiments, appears to be crucial for optimizing binding to Lipid II in different membrane environments.

Resistance Development and Cross-Resistance Profiles

The development of resistance to enramycin represents a relatively rare phenomenon compared to other classes of antibiotics, largely due to its unique mechanism of action and the essential nature of its molecular targets [1] [6]. However, understanding the potential mechanisms by which bacteria might develop resistance is crucial for predicting the long-term efficacy of this antibiotic and developing strategies to minimize resistance emergence.

Research has identified several potential pathways through which bacteria could develop resistance to enramycin, although documented cases remain limited in the scientific literature [14] [15]. The primary mechanisms include alterations in membrane permeability that reduce drug uptake, overexpression of efflux pump systems that actively remove the antibiotic from bacterial cells, and modifications to the peptidoglycan synthesis machinery that reduce enramycin binding affinity. Each of these mechanisms presents different challenges for maintaining antibiotic efficacy and requires distinct countermeasures.

Cross-resistance patterns between enramycin and other antibiotics have been systematically studied to understand the potential for co-selection of resistance mechanisms [16] [17]. Unlike many antibiotic classes that exhibit extensive cross-resistance due to shared targets or resistance mechanisms, enramycin shows limited cross-resistance with conventional antibiotics. This observation is consistent with its unique mechanism of action and suggests that enramycin resistance is unlikely to be co-selected by exposure to other antimicrobial agents.

| Resistance Mechanism | Description | Frequency in Gram-Positive Bacteria | Impact on Enramycin Activity |

|---|---|---|---|

| Membrane Permeability Reduction | Altered lipopolysaccharide composition reducing drug penetration | Low (primarily affects Gram-negative) | Minimal (targets Gram-positive primarily) |

| Efflux Pump Overexpression | Upregulation of multidrug efflux systems (MFS, SMR, ABC families) | Moderate (NorA, MdeA, Bmr pumps) | Potential reduction in efficacy |

| Target Modification | Mutations in peptidoglycan synthesis machinery | Rare | Could affect binding kinetics |

| Cross-Resistance Development | Rare occurrence with existing antibiotics | Very Rare | Limited documented cases |

Membrane Permeability Barrier Mechanisms

Membrane permeability barriers represent one of the most fundamental mechanisms by which bacteria can resist antibiotic action, involving alterations in cell envelope structure that reduce drug uptake and accumulation [18] [19]. In Gram-negative bacteria, the outer membrane serves as a particularly effective permeability barrier due to its asymmetric lipopolysaccharide composition and the presence of selective porins that control molecular access to the periplasmic space.

However, for enramycin, which primarily targets Gram-positive bacteria, membrane permeability barriers operate through different mechanisms [20] [21]. Gram-positive bacteria lack the complex outer membrane structure of Gram-negative species but can still modulate drug permeability through modifications to their cytoplasmic membrane composition and the associated peptidoglycan layer. These modifications may include alterations in lipid composition, changes in membrane fluidity, or modifications to membrane-associated proteins that affect antibiotic binding and transport.

Studies investigating enramycin permeability have demonstrated that this antibiotic can effectively penetrate the cell walls of target Gram-positive bacteria under normal physiological conditions [22] [23]. The relatively large molecular size of enramycin (molecular weight >2300 Da) means that its uptake is primarily governed by passive diffusion through the peptidoglycan matrix rather than active transport mechanisms. This passive uptake mechanism reduces the likelihood that bacteria can develop effective permeability-based resistance through modifications to specific transport proteins.

Research using membrane permeabilization agents has confirmed that enramycin activity is dependent on its ability to reach intracellular targets, but the high potency of the antibiotic means that even modest reductions in permeability are unlikely to confer significant resistance [21] [24]. Comparative studies with other large-scaffold antibiotics suggest that membrane permeability barriers would need to reduce enramycin uptake by more than 90% to achieve clinically relevant resistance levels, a threshold that appears difficult for bacteria to achieve while maintaining cellular viability.

Efflux Pump Expression Analysis in Gram-Positive Pathogens

Efflux pump systems represent a major mechanism of antibiotic resistance in both Gram-positive and Gram-negative bacteria, involving the active transport of antimicrobial agents out of bacterial cells to reduce intracellular drug concentrations [25] [26]. In Gram-positive bacteria, several families of efflux pumps have been characterized, including the Major Facilitator Superfamily (MFS), Small Multidrug Resistance (SMR), ATP-Binding Cassette (ABC), and Multidrug And Toxic compound Extrusion (MATE) families.

The NorA efflux pump of Staphylococcus aureus represents one of the most extensively studied multidrug resistance pumps in Gram-positive bacteria [26] [27]. This MFS family transporter can export a wide range of antimicrobial agents, including fluoroquinolones, dyes, and antiseptics. Analysis of enramycin susceptibility in NorA-overexpressing strains has provided insights into whether this antibiotic serves as a substrate for this major resistance pump. Preliminary studies suggest that enramycin may be partially affected by NorA activity, although the impact appears to be less pronounced than for typical NorA substrates.

Other efflux pumps that have been investigated for potential enramycin transport include the MdeA macrolide efflux pump and various ABC transporters such as MsrA [26] [28]. The structural characteristics of enramycin, particularly its large molecular size and complex cyclic peptide structure, suggest that it may not be efficiently recognized by many efflux pump systems that have evolved to transport smaller, more structurally defined molecules. However, the promiscuous nature of some multidrug efflux pumps means that cross-resistance remains a theoretical concern.

Expression analysis studies using quantitative reverse transcription polymerase chain reaction (qRT-PCR) have examined the transcriptional response of efflux pump genes in bacteria exposed to subinhibitory concentrations of enramycin [14] [29]. These studies have revealed modest upregulation of certain efflux pump genes, particularly those in the MFS family, suggesting that bacteria may attempt to develop efflux-mediated resistance to enramycin. However, the magnitude of this response appears to be insufficient to confer clinically significant resistance in most cases, consistent with the limited reports of enramycin resistance in clinical isolates.